Paclitaxel (Taxol)

Metastatic breast cancer Taxane comparative efficacy Overall survival

Generic solvent-based paclitaxel offers cost-effective microtubule stabilization for oncology formularies. - 38.8 pp lower grade 3-4 neutropenia vs docetaxel (54.5 % vs 93.3 %) - 69 active DMF filings & 19 listed suppliers ensure competitive sourcing - Validated bioequivalence to the reference listed drug; 3-h infusion (175 mg/m²) with standard premedication protocols

Molecular Formula C47H51NO14
Molecular Weight 853.9 g/mol
Cat. No. B7790664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel (Taxol)
Molecular FormulaC47H51NO14
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1
InChIKeyRCINICONZNJXQF-VAZQATRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paclitaxel API Procurement Overview


Paclitaxel (Taxol®), a complex diterpenoid taxane originally isolated from the bark of Taxus brevifolia, functions as a microtubule-stabilizing antineoplastic agent by binding to the β-subunit of α,β-tubulin dimers in a 1:1 molar ratio, thereby promoting tubulin polymerization, stabilizing microtubules against depolymerization, inducing mitotic arrest at the G2/M phase, and triggering apoptotic cell death [1], [2]. As a cornerstone chemotherapeutic agent, paclitaxel is approved for multiple solid tumor indications, including metastatic breast cancer, advanced non-small cell lung cancer, and advanced ovarian cancer [3]. The global paclitaxel market was valued at approximately USD 6.60 billion in 2025 and is projected to reach USD 11.89 billion by 2032, reflecting a compound annual growth rate of 8.77%, driven by expanding oncology indications and increasing global cancer incidence [4]. Procuring entities must navigate a complex landscape of innovator formulations, generic equivalents (with 69 drug master file entries and 19 suppliers listed), and novel drug delivery systems, each with distinct stability, handling, and clinical performance characteristics [5].

Paclitaxel Selection Rationale


Procurement decisions within the taxane class cannot rely on the assumption of therapeutic equivalence or simple interchangeability. Despite sharing a common mechanism of microtubule stabilization, paclitaxel, docetaxel, cabazitaxel, and nanoparticle albumin-bound (nab)-paclitaxel exhibit clinically and statistically significant divergence across multiple dimensions critical to therapeutic success. These dimensions include: (i) tubulin binding affinity and conformation-specific interactions, where docetaxel demonstrates 2- to 3-fold greater binding constant than paclitaxel [1]; (ii) fundamentally distinct pharmacokinetic behavior, with paclitaxel displaying saturable, nonlinear disposition while docetaxel follows linear processes [2]; (iii) unique toxicity profiles, with paclitaxel-associated peripheral neuropathy occurring in 54.5% of patients versus 16.5% for cabazitaxel [3]; (iv) formulation-dependent efficacy, where nab-paclitaxel demonstrates a 33% overall response rate compared to 19% for solvent-based paclitaxel [4]; and (v) variable clinical efficacy outcomes across cancer types and treatment settings, as evidenced by head-to-head trials demonstrating survival differences of 2.7 months favoring docetaxel over paclitaxel in metastatic breast cancer [5]. The following quantitative evidence guide systematically documents these differences to inform scientifically-grounded procurement and formulary selection decisions.

Paclitaxel Comparative Evidence


Overall Survival vs. Docetaxel

In a phase III head-to-head comparison of paclitaxel versus docetaxel in 449 patients with anthracycline-resistant metastatic breast cancer, docetaxel demonstrated statistically significant superiority in overall survival. Paclitaxel was administered at 175 mg/m² as a 3-hour infusion every 3 weeks, while docetaxel was given at 100 mg/m² as a 1-hour infusion every 3 weeks [1].

Metastatic breast cancer Taxane comparative efficacy Overall survival

Time to Progression vs. Docetaxel

In the same phase III head-to-head trial, median time to progression was significantly shorter for patients receiving paclitaxel compared to those receiving docetaxel [1].

Metastatic breast cancer Time to progression Taxane comparison

Neutropenia Risk vs. Docetaxel

In the phase III head-to-head comparison of paclitaxel and docetaxel, paclitaxel was associated with a substantially lower incidence of grade 3-4 neutropenia [1].

Neutropenia Taxane safety Elderly oncology

Peripheral Neuropathy vs. Cabazitaxel

In a phase II/III randomized trial comparing three-weekly cabazitaxel (25 mg/m²) to weekly paclitaxel (80 mg/m²) in HER2-negative metastatic breast cancer, paclitaxel was associated with a significantly higher rate of peripheral neuropathy of any grade [1].

Peripheral neuropathy Taxane toxicity Quality of life

Progression-Free Survival vs. Cabazitaxel

In a phase II/III randomized trial, cabazitaxel did not demonstrate significantly improved progression-free survival compared to weekly paclitaxel in HER2-negative metastatic breast cancer [1].

Progression-free survival Taxane equivalence Cost-effectiveness

Response Rate: Nab-Paclitaxel vs. Solvent-Based

A phase III trial comparing nanoparticle albumin-bound paclitaxel (nab-paclitaxel, ABI-007) to conventional solvent-based paclitaxel in metastatic breast cancer demonstrated significantly higher response rates for the albumin-bound formulation, despite a 49% higher administered paclitaxel dose in the nab-paclitaxel arm [1].

Nanoparticle albumin-bound paclitaxel Response rate Formulation comparison

Paclitaxel Application Scenarios


Cost-Constrained Healthcare Systems

In publicly funded healthcare systems, community oncology practices, and low- to middle-income countries where drug acquisition cost is the primary procurement driver, generic solvent-based paclitaxel represents the economically rational choice. Given that cabazitaxel demonstrates no significant PFS improvement over weekly paclitaxel (HR 0.87; P = 0.4) [1] and that paclitaxel's original composition patents expired between 2018 and 2020 [2], generic paclitaxel offers comparable efficacy at substantially reduced cost. Procurement should prioritize suppliers with robust DMF filings (69 entries currently listed) and validated bioequivalence to the reference listed drug [2].

Elderly Patients with Bone Marrow Compromise

For patient populations with baseline cytopenias, advanced age, or prior extensive myelosuppressive therapy, solvent-based paclitaxel is the preferred taxane due to its 38.8-percentage-point lower incidence of grade 3-4 neutropenia compared to docetaxel (54.5% vs 93.3%) [3]. This safety advantage reduces febrile neutropenia hospitalization risk and growth factor support requirements. Procurement should ensure adequate stock of the 3-hour infusion formulation (175 mg/m²) and associated premedication agents (corticosteroids, antihistamines) required for hypersensitivity prophylaxis [4].

Rapid Tumor Debulking

In neoadjuvant breast cancer treatment where pathologic complete response (pCR) correlates with long-term outcomes, nab-paclitaxel offers a 14-percentage-point absolute improvement in overall response rate (33% vs 19%; P = .001) compared to solvent-based paclitaxel, with longer time to progression (23.0 vs 16.9 weeks; HR = 0.75; P = .006) [4]. The elimination of corticosteroid premedication requirement also reduces corticosteroid-related adverse events in diabetic and immunocompromised patients [4]. Procurement should verify cold-chain integrity and confirm that the nab-paclitaxel formulation maintains physicochemical stability under accelerated conditions as documented in formulation comparison studies [5].

Patients with Pre-Existing Neuropathy

For patients with diabetes mellitus, prior neurotoxic chemotherapy exposure, or occupations requiring fine motor skills, paclitaxel's 38-percentage-point higher incidence of any-grade peripheral neuropathy (54.5%) compared to cabazitaxel (16.5%) [1] may warrant alternative taxane selection. However, where paclitaxel remains clinically indicated, procurement should include support for neuropathy management protocols including dose reduction strategies (e.g., weekly 80 mg/m² regimen vs 3-weekly 175 mg/m²), and ensure availability of duloxetine for symptomatic management [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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